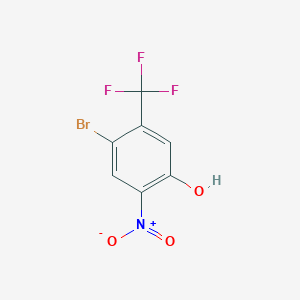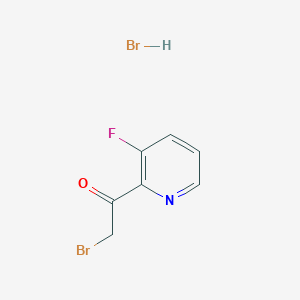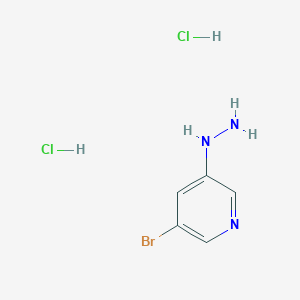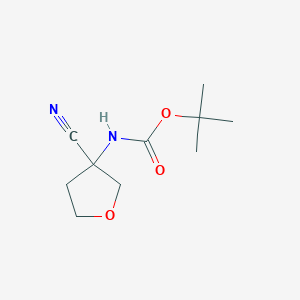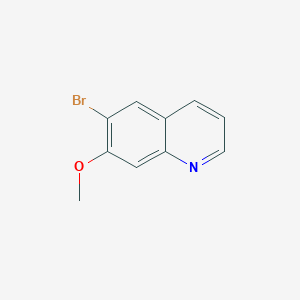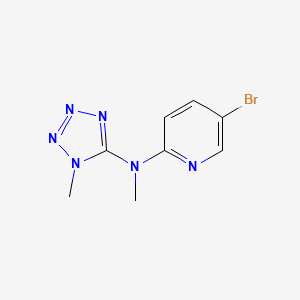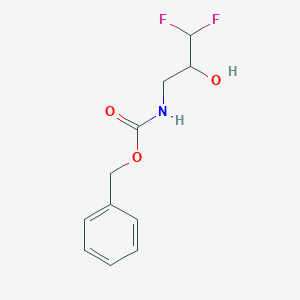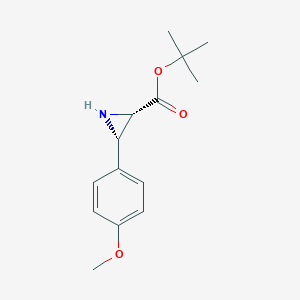
Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a complex organic compound. It contains a tetrahydroquinoline backbone, which is a type of heterocyclic compound. The “5-(aminomethyl)” indicates an amino group (-NH2) attached to the 5th carbon of the quinoline ring via a methylene bridge (-CH2-). The “tert-butyl … carboxylate” part suggests the presence of a carboxylate ester functional group, where the esterifying group is a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an amino group, and a tert-butyl ester group. The tetrahydroquinoline ring is a bicyclic structure with one nitrogen atom. The amino group is a basic functional group that can participate in various chemical reactions. The tert-butyl ester group is a derivative of carboxylic acid and can be hydrolyzed back to the carboxylic acid under acidic or basic conditions .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. The amino group can participate in reactions like acylation, alkylation, and condensation. The ester group can undergo reactions like hydrolysis, reduction, and transesterification .科学的研究の応用
Intramolecular Charge Transfer
- Charge Transfer Dynamics : Research on related compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), indicates fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This behavior is significant for understanding electron transfer processes in organic molecules (Zachariasse et al., 2004).
Catalytic Systems and Synthesis
Catalytic Systems : A study on di-tert-butyl azodicarboxylate for aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines shows the potential of such compounds in catalytic systems under mild conditions. This is crucial for efficient and sustainable chemical synthesis (Jung et al., 2016).
Facile One-Pot Synthesis : The facile one-pot synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and related compounds demonstrates the practical applications in the synthesis of complex molecules (Ryabukhin et al., 2008).
Molecular Structure and Reactions
- Molecular Structure Studies : Investigations into the molecular structure and reactions of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provide insights into the structural dynamics of complex organic molecules (Moriguchi et al., 2014).
Drug Development and Chemical Transformations
Drug Development Insights : Studies on compounds like N-tert-butyl isoquine (GSK369796) offer valuable insights into drug development processes, particularly in the synthesis and evaluation of potential pharmaceuticals (O’Neill et al., 2009).
Chemical Transformations : Research on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with various reagents highlights the versatility of similar compounds in diverse chemical transformations (Moskalenko & Boev, 2014).
作用機序
“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a type of tetrahydroquinoline, which is a class of compounds that have been studied for their potential biological activities . Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and bioactive compounds .
The compound also contains a tert-butyl group, which is a common functional group in organic chemistry. Tert-butyl groups are known for their steric bulk and their ability to resist acid and base catalyzed reactions .
The aminomethyl group in the compound suggests that it might interact with biological targets through its amine functionality, which can form hydrogen bonds and participate in electrostatic interactions .
The carboxylate group is a common functional group in bioactive molecules and drugs, and it can participate in a variety of interactions, including hydrogen bonding and ionic interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-7-12-11(10-16)6-4-8-13(12)17/h4,6,8H,5,7,9-10,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGJIXSLLQRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


